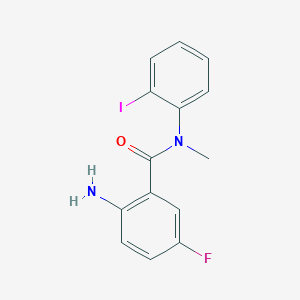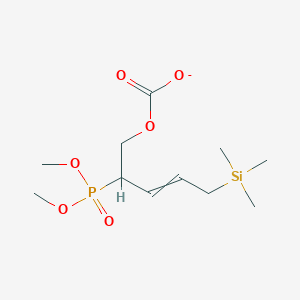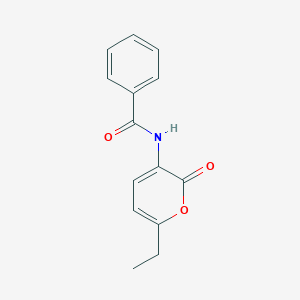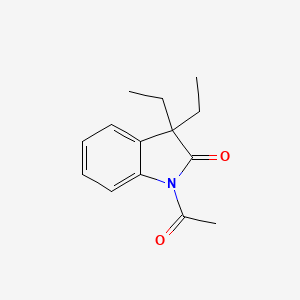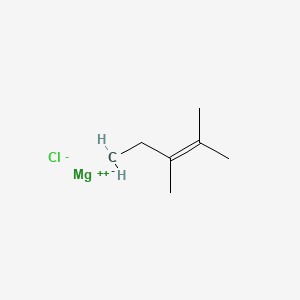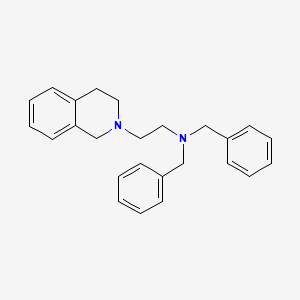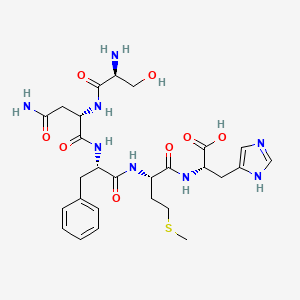![molecular formula C23H32OSi B14215127 {[4-(Naphthalen-2-yl)but-1-yn-1-yl]oxy}tri(propan-2-yl)silane CAS No. 765906-54-5](/img/structure/B14215127.png)
{[4-(Naphthalen-2-yl)but-1-yn-1-yl]oxy}tri(propan-2-yl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[4-(Naphthalen-2-yl)but-1-yn-1-yl]oxy}tri(propan-2-yl)silane is a complex organosilicon compound characterized by the presence of a naphthalene moiety linked to a butynyl group, which is further connected to a tri(propan-2-yl)silane group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Naphthalen-2-yl)but-1-yn-1-yl]oxy}tri(propan-2-yl)silane typically involves the coupling of a naphthalene derivative with a butynyl silane precursor. One common method is the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, which provides high regioselectivity and yield . The reaction conditions often include the use of a copper catalyst, such as copper(I) iodide, in the presence of a base like triethylamine, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
{[4-(Naphthalen-2-yl)but-1-yn-1-yl]oxy}tri(propan-2-yl)silane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to convert alkyne groups to alkanes.
Substitution: Nucleophilic substitution reactions can occur at the silicon center, where groups like halides or alkoxides can replace the propan-2-yl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and nucleophiles such as halides or alkoxides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxyl or carbonyl derivatives, while reduction can produce saturated hydrocarbons.
科学的研究の応用
{[4-(Naphthalen-2-yl)but-1-yn-1-yl]oxy}tri(propan-2-yl)silane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibitors and drug design.
作用機序
The mechanism of action of {[4-(Naphthalen-2-yl)but-1-yn-1-yl]oxy}tri(propan-2-yl)silane involves its interaction with molecular targets through various pathways. The naphthalene moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the butynyl group can participate in covalent bonding with nucleophilic sites. The silicon center can also form coordination complexes with metal ions, influencing the compound’s reactivity and biological activity .
類似化合物との比較
Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound shares the naphthalene moiety but differs in its functional groups and overall structure.
4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Similar in having an alkyne group, but with different substituents and applications.
Di(naphthalen-2-yl)-1,2-diphenylethene: Contains naphthalene units but is used primarily in the study of aggregation-induced emission properties.
Uniqueness
{[4-(Naphthalen-2-yl)but-1-yn-1-yl]oxy}tri(propan-2-yl)silane is unique due to its combination of a naphthalene moiety with a butynyl silane group, providing a versatile platform for chemical modifications and applications in various fields.
特性
CAS番号 |
765906-54-5 |
|---|---|
分子式 |
C23H32OSi |
分子量 |
352.6 g/mol |
IUPAC名 |
4-naphthalen-2-ylbut-1-ynoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C23H32OSi/c1-18(2)25(19(3)4,20(5)6)24-16-10-9-11-21-14-15-22-12-7-8-13-23(22)17-21/h7-8,12-15,17-20H,9,11H2,1-6H3 |
InChIキー |
JVNACFAODBIELD-UHFFFAOYSA-N |
正規SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC#CCCC1=CC2=CC=CC=C2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(4-Hydroxybut-2-yn-1-yl)piperazin-1-yl]-2,2-diphenylethan-1-one](/img/structure/B14215046.png)
![Silane, [(4-bromophenyl)methoxy]dimethylphenyl-](/img/structure/B14215055.png)

